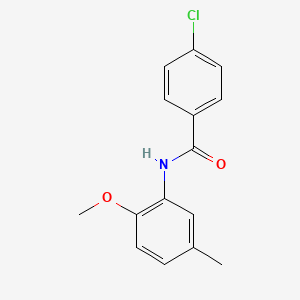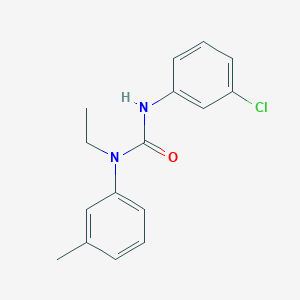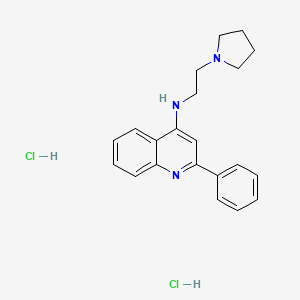![molecular formula C9H14Br2 B15074791 9,9-Dibromobicyclo[6.1.0]nonane CAS No. 1196-95-8](/img/structure/B15074791.png)
9,9-Dibromobicyclo[6.1.0]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dibromobicyclo[6.1.0]nonane is an organic compound with the molecular formula C₉H₁₄Br₂. It is a bicyclic structure featuring two bromine atoms attached to the ninth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dibromobicyclo[6.1.0]nonane typically involves the reaction of cis-cyclooctene with bromoform in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The process involves the following steps :
- Dissolve potassium metal in anhydrous tert-butyl alcohol under nitrogen atmosphere.
- Add cis-cyclooctene to the solution.
- Slowly add bromoform to the reaction mixture while maintaining the temperature.
- After the addition is complete, allow the reaction to proceed overnight.
- Neutralize the reaction mixture with aqueous hydrochloric acid.
- Extract the organic layer and purify the product by distillation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key considerations for industrial production include maintaining reaction conditions, ensuring the purity of reagents, and optimizing yield through process control .
Chemical Reactions Analysis
Types of Reactions
9,9-Dibromobicyclo[6.1.0]nonane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form bicyclo[6.1.0]nonane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxygenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reduction reactions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.
Major Products Formed
Substitution: Formation of iodinated or other halogenated derivatives.
Reduction: Formation of bicyclo[6.1.0]nonane.
Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the reaction conditions.
Scientific Research Applications
9,9-Dibromobicyclo[6.1.0]nonane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9,9-Dibromobicyclo[6.1.0]nonane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
9,9-Dibromobicyclo[6.1.0]non-4-ene: Similar structure with an additional double bond.
9-Borabicyclo[3.3.1]nonane: Contains a boron atom instead of bromine.
1,2-Cyclononadiene: A related compound with a different ring structure
Uniqueness
9,9-Dibromobicyclo[6.1.0]nonane is unique due to its specific bicyclic structure and the presence of two bromine atoms at the ninth carbon.
Properties
CAS No. |
1196-95-8 |
|---|---|
Molecular Formula |
C9H14Br2 |
Molecular Weight |
282.02 g/mol |
IUPAC Name |
9,9-dibromobicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H14Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h7-8H,1-6H2 |
InChI Key |
UDZVXFNKFQAZEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2C(C2(Br)Br)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


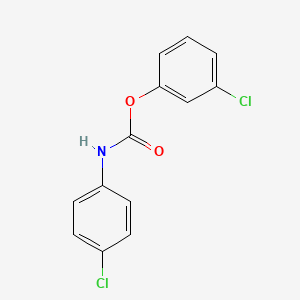
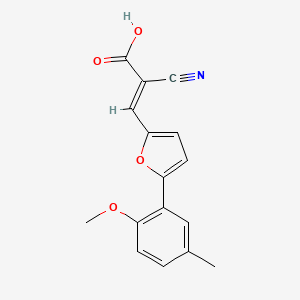
![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)
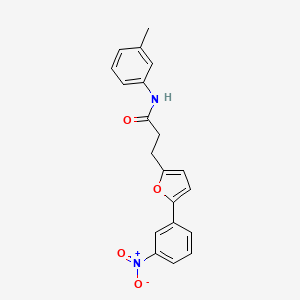
![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)

![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)


![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
